molecular formula C7H10ClN3O B2567406 1-Hydroxy-2-phenylguanidine;hydrochloride CAS No. 401510-67-6

1-Hydroxy-2-phenylguanidine;hydrochloride

Cat. No.: B2567406
CAS No.: 401510-67-6
M. Wt: 187.63
InChI Key: SOEHPVVDBXAPTO-UHFFFAOYSA-N
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Description

1-Hydroxy-2-phenylguanidine;hydrochloride is a chemical compound known for its versatile applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a hydroxy group attached to a phenylguanidine moiety, which is further stabilized by the addition of hydrochloride.

Preparation Methods

The synthesis of 1-Hydroxy-2-phenylguanidine;hydrochloride typically involves the reaction of phenylguanidine with hydroxylating agents under controlled conditions. One common method includes the use of hydrogen peroxide as the hydroxylating agent in the presence of a catalyst. The reaction is carried out in an aqueous medium at a temperature range of 50-70°C. Industrial production methods often employ continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

1-Hydroxy-2-phenylguanidine;hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, controlled temperatures, and inert atmospheres to prevent unwanted side reactions. Major products formed from these reactions include quinones, amines, and chlorinated derivatives.

Scientific Research Applications

1-Hydroxy-2-phenylguanidine;hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Hydroxy-2-phenylguanidine;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxy group plays a crucial role in forming hydrogen bonds with target molecules, thereby modulating their activity. The phenylguanidine moiety can interact with aromatic systems in biological environments, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

1-Hydroxy-2-phenylguanidine;hydrochloride can be compared with other similar compounds, such as:

    1-Hydroxy-2-isopropylguanidine: Similar in structure but with an isopropyl group instead of a phenyl group, leading to different chemical properties and applications.

    2-Hydroxy-1-phenylguanidine: The position of the hydroxy group is different, affecting its reactivity and interaction with biological targets.

    Phenylguanidine hydrochloride: Lacks the hydroxy group, resulting in distinct chemical behavior and applications.

The uniqueness of this compound lies in its specific structural features, which confer unique reactivity and interaction profiles, making it valuable in various scientific and industrial applications.

Properties

IUPAC Name

1-hydroxy-2-phenylguanidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O.ClH/c8-7(10-11)9-6-4-2-1-3-5-6;/h1-5,11H,(H3,8,9,10);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOEHPVVDBXAPTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=C(N)NO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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